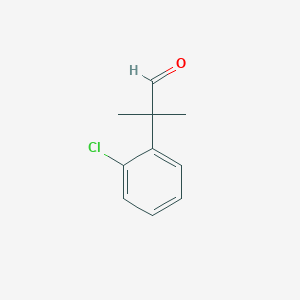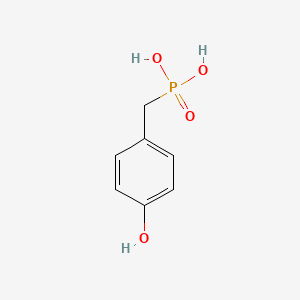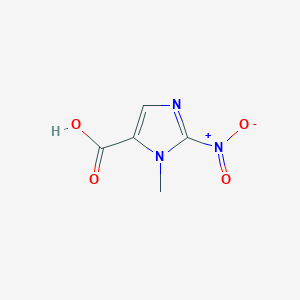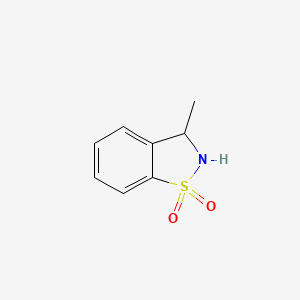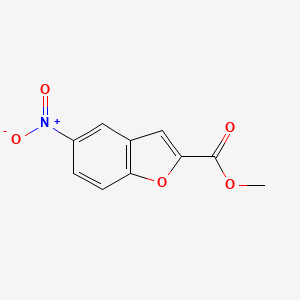
5-ニトロベンゾフラン-2-カルボン酸メチル
概要
説明
Methyl 5-nitrobenzofuran-2-carboxylate (MNBFC) is a synthetic organic compound belonging to the class of nitrobenzofurans. It has a wide range of applications in the fields of materials science, pharmaceuticals, and biochemistry. MNBFC has been studied extensively due to its unique chemical and physical properties, which make it an attractive material for research and development.
科学的研究の応用
天然源と生物活性
5-ニトロベンゾフラン-2-カルボン酸メチルを含むベンゾフラン化合物は、自然界に広く存在する . これらの化合物は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性などの強力な生物活性を示す . これらの化合物は、世界中の化学および製薬研究者の注目を集めており、潜在的な天然薬リード化合物となっている .
ベンゾフラン誘導体の合成
5-ニトロベンゾフラン-2-カルボン酸メチルは、2-ヒドロキシ-5-ニトロベンズアルデヒドから合成できる . この化合物を、N-メチルピロリジンの存在下で、炭酸ナトリウムの存在下で臭化エチルアセテートと処理すると、5-ニトロベンゾフラン-2-カルボン酸メチルが生成する .
抗C型肝炎ウイルス活性
最近発見された新規の環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示す . この化合物は、C型肝炎疾患の有効な治療薬になると期待されている .
抗癌剤
ベンゾチオフェンとベンゾフランの新規なスキャフォールド化合物が開発され、抗癌剤として利用されている . これらの化合物の合成には、5-ニトロベンゾフラン-2-カルボン酸メチルが使用される .
ベンゾフラン環の構築
ベンゾフラン環を構築するための新しい方法が発見された . 複雑なベンゾフラン誘導体は、ユニークなフリーラジカル環化カスケードによって構築されており、これは合成が困難な一連の多環式ベンゾフラン化合物を合成するための優れた方法である .
クロスカップリング反応における使用
5-ニトロベンゾフラン-2-カルボン酸メチルを含むベンゾフラン誘導体は、クロスカップリング反応で使用される . これらの反応は、さまざまな生物学的に活性な天然薬および合成化学原料の合成において重要である .
付加反応における使用
金属化されたフランとベンゾフランは、主に金属触媒クロスカップリング反応に参加し、付加反応の求核剤として機能する . 5-ニトロベンゾフラン-2-カルボン酸メチルは、これらの反応で使用できる .
脱炭酸反応
炭酸銀による5-トリルフラン-2-カルボン酸または3-メチルベンゾフラン-2-カルボン酸誘導体の脱炭酸は、(ベンゾ)フラン-2-イル銀種を生成する . この種は、その後のパラジウム触媒ホモカップリングを受けて、2,2'-ビ(ベンゾ)フラン生成物を与える .
作用機序
Target of Action
Methyl 5-nitrobenzofuran-2-carboxylate is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
将来の方向性
Benzofuran based compounds, such as “Methyl 5-nitrobenzofuran-2-carboxylate”, can serve as a promising lead scaffold in developing new drugs to combat microbial infections . The ever-increasing spread of bacterial infection with rising antibacterial drug resistance has necessitated the search for new classes of effective antibacterial agents with minimum toxicity .
生化学分析
Biochemical Properties
Methyl 5-nitrobenzofuran-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit or activate specific enzymes. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of other compounds .
Cellular Effects
Methyl 5-nitrobenzofuran-2-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn affects cell viability and function. Additionally, it may alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-nitrobenzofuran-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in altered enzyme activity, affecting the metabolism of various substrates. Furthermore, the compound’s nitro group can undergo reduction, forming reactive intermediates that can interact with cellular macromolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-nitrobenzofuran-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 5-nitrobenzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Methyl 5-nitrobenzofuran-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s nitro group can undergo reduction, forming reactive intermediates that participate in redox reactions. These interactions can influence the activity of enzymes involved in oxidative stress responses and metabolic pathways, thereby affecting cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of Methyl 5-nitrobenzofuran-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may interact with intracellular proteins and organelles, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
Methyl 5-nitrobenzofuran-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The compound’s subcellular localization is crucial for its biological activity and potential therapeutic applications .
特性
IUPAC Name |
methyl 5-nitro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPOZLVAJOEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478583 | |
| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104862-11-5 | |
| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



